![molecular formula C8H14N2O B2760073 N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide CAS No. 1423611-62-4](/img/structure/B2760073.png)
N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide
Übersicht
Beschreibung
N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound is part of the azaspiro family, which is known for its unique spirocyclic structure. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, providing a rigid and three-dimensional structure. This structural feature makes azaspiro compounds valuable in drug discovery and development due to their potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide typically involves the formation of the spirocyclic core followed by functionalization. One common synthetic route includes the cyclization of a suitable precursor under basic conditions to form the spirocyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Wissenschaftliche Forschungsanwendungen
Structural Overview
N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide is characterized by a spirocyclic structure that provides unique conformational flexibility and steric properties. Its molecular formula is , and it features a carboxamide functional group that enhances its pharmacological profile by improving solubility and bioavailability.
Bioisosterism
One of the primary applications of this compound is its role as a bioisostere for piperidine. Bioisosteres are compounds that have similar chemical structures and biological properties but differ in their pharmacokinetic profiles. The incorporation of this compound into drug molecules can lead to enhanced efficacy and reduced toxicity.
- Case Study: Bupivacaine Analogues
Research has demonstrated that replacing the piperidine fragment in the local anesthetic drug Bupivacaine with this compound results in analogues with improved activity and longer duration of action. These modifications not only enhance lipophilicity but also improve water solubility, making the new compounds more effective for clinical use .
Synthesis of Functionalized Derivatives
The ability to synthesize functionalized derivatives of this compound allows for the exploration of various biological activities. Recent studies have reported the synthesis of multiple derivatives that can be utilized in drug discovery, highlighting their versatility in medicinal chemistry .
Antiviral Activity
Recent research has focused on the potential antiviral applications of spirocyclic compounds, including this compound. The compound has been investigated for its ability to inhibit viral proteases, which are crucial for viral replication.
- Case Study: SARS-CoV-2 Inhibitors
Structure-guided design approaches have identified spirocyclic inhibitors that incorporate azaspiro structures, showing promise against SARS-CoV-2 proteases. The introduction of N-Methyl-1-azaspiro[3.3]heptane derivatives into these inhibitors has demonstrated enhanced interaction with viral targets, potentially leading to new antiviral therapies .
Pharmacological Properties
The pharmacological properties of this compound are influenced by its unique structure:
Property | Description |
---|---|
Lipophilicity | Enhanced due to spirocyclic structure |
Solubility | Improved compared to traditional piperidine derivatives |
Toxicity | Lower toxicity observed in analogues |
Biological Activity | Potentially broad-spectrum due to structural diversity |
Wirkmechanismus
The mechanism of action of N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-1-azaspiro[3.3]heptane-1-carboxylate
- N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide derivatives
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable compound in drug discovery and development .
Biologische Aktivität
N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in drug development.
Overview of this compound
This compound belongs to a class of spirocyclic compounds that are recognized for their diverse biological activities. The spirocyclic structure provides a three-dimensional framework that can enhance binding affinity to biological targets, making these compounds valuable in drug design.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of azaspiro compounds exhibit significant antimicrobial activity. For instance, a related compound, 2-oxa-6-azaspiro[3.3]heptane amide, has shown good minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis . The structural modifications in these compounds often lead to improved metabolic stability and potency.
Compound | MIC (µg/mL) | Target |
---|---|---|
2-Oxa-6-Azaspiro[3.3]heptane Amide | 0.5 | M. tuberculosis |
This compound | TBD | TBD |
Monoamine Oxidase Inhibition
The compound has also been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor, which is crucial for treating neurodegenerative diseases such as Parkinson's disease. In vitro assays have indicated that similar compounds exhibit IC50 values ranging from 0.7 to 289 nM against MAO-B, with no significant activity against MAO-A . This selectivity is advantageous for minimizing side effects associated with non-selective MAO inhibition.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the azaspiro structure can significantly affect biological activity. For example, the introduction of various substituents at specific positions on the azaspiro ring can enhance binding affinity and selectivity for biological targets .
Modification | Biological Activity | Reference |
---|---|---|
Fluorination at C2 | Enhanced MAO-B inhibition | |
Alkyl substitution at N1 | Improved solubility and potency |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of N-Methyl-1-azaspiro[3.3]heptane derivatives found that certain modifications led to enhanced activity against resistant strains of bacteria and fungi. The study highlighted the importance of the spirocyclic structure in facilitating interactions with bacterial enzymes .
Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective effects of azaspiro compounds revealed promising results in animal models of Parkinson's disease. The compounds demonstrated significant reductions in neuroinflammation and oxidative stress markers, suggesting potential therapeutic benefits .
Eigenschaften
IUPAC Name |
N-methyl-1-azaspiro[3.3]heptane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-9-7(11)10-6-5-8(10)3-2-4-8/h2-6H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIKIGDDLDQUFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC12CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423611-62-4 | |
Record name | N-methyl-1-azaspiro[3.3]heptane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.